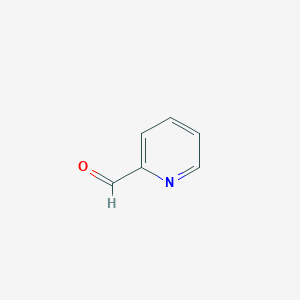

2-Pyridinecarboxaldehyde

Description

Properties

IUPAC Name |

pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDSSGBPEUDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061522 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-60-4, 26445-06-7 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 2-Pyridinecarboxaldehyde (also known as picolinaldehyde). An essential building block in synthetic chemistry, this aromatic aldehyde serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and novel materials. This document details its physicochemical characteristics, spectroscopic profile, and established experimental protocols for its synthesis and derivatization. Furthermore, it explores its emerging role in targeted protein degradation, highlighting its significance in contemporary drug discovery. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations and biological pathways are illustrated with detailed diagrams.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature, possessing a characteristic pyridine-like odor.[1] Its core properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [2] |

| Molecular Weight | 107.11 g/mol | [2] |

| CAS Number | 1121-60-4 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -21 to -22 °C | [3] |

| Boiling Point | 181-182 °C | [3] |

| Density | 1.126 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.536 | [3] |

| Flash Point | 54.4 °C | [3] |

| Vapor Pressure | 0.906 mmHg at 25 °C | [3] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether | [3] |

| ¹H NMR (CDCl₃, ppm) | δ 10.09 (s, 1H, CHO), 8.80 (d, 1H), 7.96 (t, 1H), 7.88 (d, 1H), 7.54 (m, 1H) | [1] |

| ¹³C NMR (CDCl₃, ppm) | δ 193.5 (CHO), 152.8, 150.2, 136.9, 127.8, 121.5 | [4] |

| IR (neat, cm⁻¹) | ~1700 (C=O stretch), ~2840, ~2700 (aldehyde C-H stretch) | [5] |

| Mass Spectrum (m/z) | 107 (M+), 106, 79, 78, 52, 51 | [6] |

Synthesis and Purification: Experimental Protocols

The most common and well-established method for the synthesis of this compound is the oxidation of 2-methylpyridine (B31789) (2-picoline). A robust, multi-step procedure is detailed below.

Synthesis of this compound from 2-Picoline

This synthesis involves a three-step process: chlorination of 2-picoline, hydrolysis to 2-pyridinemethanol (B130429), and subsequent oxidation to the final product.

Caption: Workflow for the synthesis of this compound.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-picoline (1.0 eq.), trichloroisocyanuric acid (1.1 eq.), and a catalytic amount of benzoyl peroxide.

-

Add a suitable solvent such as carbon tetrachloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid byproducts and wash with the solvent.

-

The filtrate containing the product can be used directly in the next step or purified by distillation under reduced pressure.

-

To the crude 2-(trichloromethyl)pyridine, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture with stirring. The hydrolysis progress should be monitored.

-

After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium carbonate or sodium hydroxide) to a neutral or slightly basic pH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-pyridinemethanol.

-

Dissolve the crude 2-pyridinemethanol in a suitable solvent such as dichloromethane.

-

Add activated manganese dioxide (a significant excess, e.g., 5-10 eq.) in portions to the stirred solution.

-

Stir the suspension at room temperature for several hours to overnight. Monitor the reaction by TLC or GC.

-

Upon completion, filter the mixture through a pad of celite to remove the manganese salts.

-

Wash the celite pad thoroughly with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

Purification

Crude this compound is typically purified by vacuum distillation .[7]

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure (e.g., 63-65 °C at 1.73 kPa).[8]

Key Reactions and Applications in Drug Development

This compound is a versatile precursor for a variety of important molecules in the pharmaceutical industry. Its aldehyde functionality readily undergoes condensation reactions, particularly with amines to form Schiff bases, and can be further modified to generate a diverse range of heterocyclic compounds.

Synthesis of Pralidoxime (B1201516)

Pralidoxime is an important antidote for organophosphate poisoning and its synthesis utilizes this compound as a key starting material.[9]

Caption: Synthetic workflow for Pralidoxime.

-

Oxime Formation: Dissolve this compound in a suitable solvent mixture like ethanol and water. Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to neutralize the HCl. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, 2-pyridinealdoxime, can be isolated by extraction and solvent removal.

-

N-Methylation: Dissolve the 2-pyridinealdoxime in a solvent such as acetone. Add methyl iodide and reflux the mixture for several hours. The product, pralidoxime iodide, will precipitate out of the solution upon cooling and can be collected by filtration.

Synthesis of Bisacodyl (B1667424)

Bisacodyl is a common stimulant laxative, and its synthesis involves the acid-catalyzed condensation of this compound with phenol.[10]

-

Condensation: In a reaction vessel, combine this compound and an excess of phenol. Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as sulfuric acid, while maintaining a low temperature.[10] Stir the reaction mixture at a controlled temperature (e.g., 0-15 °C) for a few hours.[10]

-

Work-up and Isolation: After the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) to a pH of approximately 7.[11] This will precipitate the crude product, 4,4'-(2-pyridylmethylene)bisphenol.

-

Acetylation: The crude bisphenol intermediate is then acetylated using acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or sodium hydroxide, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[11]

-

Purification: The final product, bisacodyl, is purified by recrystallization from a suitable solvent, such as ethanol.[11]

Schiff Base Formation

This compound readily reacts with primary amines to form Schiff bases (imines), which are valuable ligands in coordination chemistry and intermediates in organic synthesis.

-

Dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

-

Add the primary amine (1.0 eq.) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from 30 minutes to several hours.[12]

-

The formation of the Schiff base is often indicated by a color change or the precipitation of the product.

-

The product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification, often by recrystallization.

Role in Targeted Protein Degradation (TPD)

A groundbreaking application of this compound has recently emerged in the field of targeted protein degradation (TPD). It has been identified as a novel electrophilic warhead capable of recruiting the E3 ubiquitin ligase FBXO22.[13][14]

Mechanism of FBXO22 Recruitment

This compound, when incorporated into a degrader molecule, acts as a reactive handle. It forms a reversible thioacetal with a specific cysteine residue (Cys326) on FBXO22.[14][15] This covalent interaction facilitates the formation of a ternary complex between the target protein (linked to the other end of the degrader molecule), FBXO22, and the broader E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Signaling Pathway: FBXO22-mediated Protein Degradation

Caption: Mechanism of 2-PCA-mediated protein degradation via FBXO22.

This novel mechanism expands the toolbox for designing new therapeutic agents that can eliminate disease-causing proteins, offering a promising avenue for the development of drugs against previously "undruggable" targets.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed and can cause skin and eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a cornerstone of pyridine chemistry with a rich history of application in the synthesis of pharmaceuticals and other valuable compounds. Its fundamental properties are well-characterized, and its synthesis is achievable through established protocols. The recent discovery of its role in targeted protein degradation has breathed new life into the study of this molecule, positioning it as a key player in the future of drug discovery. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their scientific endeavors.

References

- 1. This compound(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 4. This compound(1121-60-4) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 9. Pralidoxime | C7H9N2O+ | CID 135398747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101973932A - Preparation method of bisacodyl - Google Patents [patents.google.com]

- 11. CN101973932B - Preparation method of bisacodyl - Google Patents [patents.google.com]

- 12. Two facile synthetic methods for a Schiff base from 4-ethoxyaniline and this compound | Scientia Africana [ajol.info]

- 13. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 | bioRxiv [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pyridinecarboxaldehyde (CAS No. 1121-60-4), a pivotal building block in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and key spectral data. Furthermore, it offers detailed experimental protocols for its synthesis and its application in the formation of Schiff bases. A significant focus is placed on its emerging role in pharmacology, particularly as a recruitment ligand for the E3 ubiquitin ligase FBXO22 in the field of targeted protein degradation (TPD). This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical methodologies.

Chemical Identity and Properties

This compound, also known as picolinaldehyde, is an aromatic aldehyde featuring a pyridine (B92270) ring, which imparts unique reactivity and makes it a valuable intermediate in a multitude of chemical syntheses.

Structure and CAS Number

-

Chemical Name: this compound

-

Synonyms: Picolinaldehyde, Pyridine-2-aldehyde, 2-Formylpyridine

-

CAS Number: 1121-60-4

-

Molecular Formula: C₆H₅NO

-

Molecular Weight: 107.11 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 181 °C | [2] |

| Melting Point | -21 to -22 °C | |

| Density | 1.126 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.536 | [2] |

| Flash Point | 54.4 °C (130.0 °F) | [1] |

| Vapor Pressure | 0.906 mmHg at 25 °C (estimated) | [1] |

| Water Solubility | Miscible | [2] |

| pKa | 3.8 at 20 °C | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 89.56 MHz) | δ 10.09 (s, 1H, CHO), 8.80 (d, 1H), 7.96 (t, 1H), 7.88 (d, 1H), 7.54 (t, 1H)[3] |

| IR (Neat) | ν (cm⁻¹) 1710 (C=O stretch), 1585, 1465, 1435 (aromatic C=C and C=N stretch) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the formation of Schiff bases.

Synthesis of this compound from 2-Picoline

This multi-step synthesis involves the chlorination of 2-picoline, followed by hydrolysis and subsequent oxidation.[4][5]

Step 1: Synthesis of 2-Chloromethylpyridine [4]

-

To a 250 mL three-necked flask, add 2-picoline (33 g, 0.35 mol), chloroform (B151607) (125 mL), and benzamide (B126) (1.5 g, 12.3 mmol).

-

Heat the mixture to reflux.

-

Add trichloroisocyanuric acid (90 g, 0.38 mol) portion-wise over 1 hour.

-

Continue refluxing at 40°C for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter.

-

Wash the filter residue with chloroform (2 x 100 mL).

-

Combine the organic phases, wash with a saturated sodium carbonate solution, and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloromethylpyridine.

Step 2: Synthesis of 2-Pyridinemethanol (B130429) [6]

-

In a 250 mL three-necked flask, combine 2-chloromethylpyridine (38.3 g, 0.30 mol), sodium hydroxide (B78521) (24 g, 0.6 mol), and water (180 mL).

-

Heat the mixture to reflux for 6-7 hours.

-

After completion, cool the reaction mixture.

-

Extract the product with dichloromethane (B109758) (3 x 100 mL).

-

Combine the organic extracts, wash with saturated brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain 2-pyridinemethanol.

Step 3: Oxidation to this compound [4][5]

-

In a suitable reaction vessel, dissolve 2-pyridinemethanol in a halohydrocarbon solvent (e.g., dichloromethane).

-

Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide.

-

Cool the mixture to -10 to 0 °C.

-

Slowly add a 10% by weight aqueous solution of sodium hypochlorite (B82951) as the oxidizing agent, maintaining the temperature between 10-25 °C.

-

Monitor the reaction by TLC until completion.

-

Upon completion, separate the organic layer.

-

Wash the organic layer sequentially with 10% sodium thiosulfate (B1220275) solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthetic pathway for this compound from 2-picoline.

Synthesis of a Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine. This example uses 4-ethoxyaniline.[7]

-

In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 mmol) in ethanol (B145695) (10 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Reflux the mixture for 2 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the crystals by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

-

Wash the collected crystals with cold ethanol and dry in a vacuum oven. The yield of 4-ethoxyaniline-2-pyridinecarboxaldehyde Schiff base is typically high under these conditions.[7]

Applications in Drug Development

This compound is a versatile precursor for numerous active pharmaceutical ingredients (APIs). Its derivatives, particularly Schiff bases and thiosemicarbazones, have shown a wide range of biological activities, including antimicrobial and antitumor effects.[8]

Precursor to Pralidoxime and Bisacodyl

This compound is a key starting material in the industrial synthesis of pralidoxime, an antidote for organophosphate poisoning, and bisacodyl, a common laxative.

Targeted Protein Degradation (TPD)

A burgeoning area of research is the use of this compound as a reactive warhead for the recruitment of the E3 ubiquitin ligase FBXO22.[9][10][11][12] This strategy is employed in the design of novel heterobifunctional degraders, such as PROTACs (Proteolysis Targeting Chimeras).

The aldehyde group of this compound can form a reversible covalent bond with a cysteine residue (Cys326) in the FBXO22 protein.[9][11] By tethering this compound to a ligand that binds to a protein of interest (POI), a ternary complex is formed between the POI, the degrader molecule, and FBXO22. This proximity induces the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the proteasome.

Caption: Mechanism of this compound-mediated targeted protein degradation.

Safety and Handling

This compound is harmful if swallowed and can cause skin irritation and serious eye damage. It is also combustible. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from heat and open flames.

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its versatile reactivity, coupled with its role as a precursor to established drugs and its novel application in targeted protein degradation, underscores its importance. This technical guide provides essential information and practical protocols to aid researchers in harnessing the potential of this valuable compound.

References

- 1. 2-pyridine carboxaldehyde, 1121-60-4 [thegoodscentscompany.com]

- 2. This compound | 1121-60-4 [chemicalbook.com]

- 3. This compound(1121-60-4) 1H NMR [m.chemicalbook.com]

- 4. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 6. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 7. Two facile synthetic methods for a Schiff base from 4-ethoxyaniline and this compound | Scientia Africana [ajol.info]

- 8. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Pyridinecarboxaldehyde from 2-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-pyridinecarboxaldehyde from 2-picoline. This compound is a critical intermediate in the pharmaceutical and fine chemical industries, valued for its role in the synthesis of a wide array of complex molecules. This document details the prevalent methodologies, offering in-depth experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable synthesis for their specific applications.

Introduction

This compound, also known as picolinaldehyde, is a versatile building block in organic synthesis.[1][2] Its aldehyde functionality allows for a variety of chemical transformations, while the pyridine (B92270) ring offers a site for coordination chemistry and further functionalization.[1] The primary precursor for its synthesis is 2-picoline (2-methylpyridine), a readily available and cost-effective starting material.[3] The conversion of the methyl group of 2-picoline to an aldehyde function is the key transformation, which can be achieved through several oxidative strategies.

This guide will focus on two principal approaches:

-

Direct Catalytic Oxidation: This method involves the direct oxidation of 2-picoline in the presence of a catalyst and an oxidizing agent.

-

Multi-step Synthesis via Chlorination and Hydrolysis: This route proceeds through the formation of intermediate compounds, 2-chloromethylpyridine and 2-pyridinemethanol (B130429), followed by a final oxidation step.

Direct Catalytic Oxidation of 2-Picoline

Direct catalytic oxidation offers a more atom-economical approach to this compound. This method typically employs heterogeneous catalysts, often based on metal oxides, to facilitate the selective oxidation of the methyl group.

Catalytic Systems and Reaction Conditions

A variety of catalytic systems have been investigated for the direct oxidation of 2-picoline. Vanadium-based catalysts, particularly those supported on titanium dioxide (V₂O₅-TiO₂), have shown promise.[4][5][6] The reaction is typically carried out in the gas phase at elevated temperatures. The choice of catalyst and reaction conditions is crucial for maximizing the selectivity towards the desired aldehyde and minimizing the formation of byproducts, such as picolinic acid (the over-oxidation product) and carbon dioxide.[5]

Another approach involves catalytic wet peroxidation (CWPO) using hydrogen peroxide as the oxidant in an aqueous solution.[4] Copper-loaded SBA-15 has been demonstrated as an effective catalyst for this process.[4]

Data Presentation: Catalytic Oxidation of 2-Picoline

| Catalyst | Oxidant | Temperature (°C) | Conversion of 2-Picoline (%) | Selectivity for this compound (%) | Selectivity for Picolinic Acid (%) | Reference |

| V-Ti (20/80) | O₂ | 230 | 5 - 74 | 80 - 3 | 22 - 19 (at 36-74% conversion) | [5] |

| 5%Cu loaded SBA-15 | H₂O₂ | 65 | >99 | - | - | [4] |

Note: In the V-Ti system, the selectivity for the aldehyde decreases significantly with increasing conversion, indicating a consecutive reaction pathway where the aldehyde is further oxidized to the carboxylic acid. The CWPO method with Cu/SBA-15 was optimized for 2-picoline removal, with detailed selectivity data for the aldehyde not provided in the abstract.

Experimental Workflow: Direct Catalytic Oxidation

Caption: Workflow for the direct catalytic oxidation of 2-picoline.

Multi-step Synthesis of this compound

A widely employed and reliable method for the synthesis of this compound involves a three-step process starting from 2-picoline.[7][8][9] This route offers high overall yields and avoids the selectivity challenges associated with direct oxidation.

Synthesis Pathway

Caption: Multi-step synthesis pathway from 2-picoline.

Experimental Protocols

The following protocols are based on the procedures outlined in patent CN101906068A.[8]

Step 1: Preparation of 2-Chloromethylpyridine

-

To a 250 mL three-necked flask, add 2-picoline (33 g, 0.35 mol), chloroform (B151607) (125 mL), and benzamide (B126) (1.5 g, 12.3 mmol).

-

Heat the mixture to reflux.

-

Add trichloroisocyanuric acid (90 g, 0.38 mol) over a period of 1 hour.

-

Continue refluxing at 40°C for 2 hours, monitoring the reaction progress by thin-layer chromatography until all the 2-picoline is converted.

-

Cool the reaction mixture and filter. Wash the filter residue with chloroform (2 x 100 mL).

-

Combine the organic phases and wash with a saturated sodium carbonate solution. Separate the layers and extract the aqueous layer with chloroform (2 x 50 mL).

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield 2-chloromethylpyridine.

Step 2: Preparation of 2-Pyridinemethanol

-

In a 250 mL three-necked flask, add 2-chloromethylpyridine (38.3 g, 0.30 mol), sodium hydroxide (B78521) (24 g, 0.6 mol), and water (180 mL).

-

Heat the mixture to reflux for 6-7 hours.

-

Cool the reaction mixture and extract with dichloromethane (B109758) (3 x 100 mL).

-

Combine the organic phases and wash with saturated brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain 2-pyridinemethanol.

Step 3: Preparation of this compound

-

In a suitable reaction vessel, dissolve 2-pyridinemethanol in a halohydrocarbon solvent.

-

Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide.

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Slowly add a 10% by weight aqueous solution of sodium hypochlorite, maintaining the reaction temperature between 10°C and 25°C.

-

After the addition is complete, continue to stir the reaction mixture until the oxidation is complete.

-

Perform a standard aqueous work-up and purify the product, for example, by distillation under reduced pressure, to obtain this compound.

Data Presentation: Multi-step Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Chlorination | 2-Picoline | Trichloroisocyanuric acid, Benzamide | Chloroform | 40 (reflux) | 2 | 90 | [7] |

| 2. Hydrolysis | 2-Chloromethylpyridine | NaOH | Water | Reflux | 6-7 | 87 | [8] |

| 3. Oxidation | 2-Pyridinemethanol | NaOCl, TEMPO, KBr | Halohydrocarbon | 10-25 | - | High | [8] |

Note: The patent describes the final oxidation step as high-yielding but does not provide a specific numerical yield in the abstract.

Conclusion

The synthesis of this compound from 2-picoline can be effectively achieved through both direct catalytic oxidation and a multi-step synthetic route.

-

Direct catalytic oxidation presents a more streamlined approach, though it often requires careful optimization of reaction conditions to achieve high selectivity for the desired aldehyde product and can be prone to over-oxidation.

-

The multi-step synthesis via chlorination and hydrolysis, while longer, offers a robust and high-yielding pathway to the target molecule. The well-defined intermediates and milder conditions for the final oxidation step contribute to its reliability.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as desired scale, purity requirements, available equipment, and economic considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of the synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 9. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

2-Pyridinecarboxaldehyde role of pyridine nitrogen

An In-depth Technical Guide on the Core Role of Pyridine (B92270) Nitrogen in 2-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-PCA) is a versatile heterocyclic aldehyde whose reactivity and functionality are fundamentally governed by the endocyclic pyridine nitrogen atom. This nitrogen atom imparts a unique combination of electronic, steric, and coordination properties to the molecule, making it a critical building block in pharmaceutical synthesis, coordination chemistry, and bioconjugation. This technical guide elucidates the multifaceted role of the pyridine nitrogen, focusing on its electronic-withdrawing effects, its function as a key coordination site in ligand chemistry, and its critical involvement in advanced bioconjugation reactions such as N-terminal protein modification. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to offer a comprehensive resource for professionals in chemical and biomedical research.

The Electronic Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant polarization of the aromatic system. This intrinsic property is the primary determinant of 2-PCA's chemical behavior.

Inductive and Resonance Effects

The pyridine nitrogen exerts a strong electron-withdrawing effect on the aromatic ring through two primary mechanisms:

-

Inductive Effect (-I): Due to its higher electronegativity, the nitrogen atom inductively pulls electron density from the adjacent carbon atoms, including the C2 carbon to which the aldehyde group is attached. This effect deactivates the entire ring towards electrophilic substitution.[1]

-

Resonance Effect (-M): The nitrogen atom can participate in resonance, delocalizing the ring's π-electrons and placing a partial positive charge on the ortho and para carbons. This further reduces the electron density of the ring.[1]

These combined effects make the pyridine ring in 2-PCA electron-deficient, which significantly lowers its reactivity in electrophilic aromatic substitution reactions compared to benzene.[1]

Caption: Resonance delocalization in the pyridine ring.

Quantitative Assessment: Hammett Constants and Acidity

The electron-withdrawing nature of the 2-pyridyl group is quantitatively captured by Hammett substituent constants (σ). These constants measure the electronic influence of a substituent on a reaction center. The positive values for the 2-pyridyl group confirm its electron-withdrawing character.[2][3][4] This electronic pull increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the nitrogen atom can be protonated, and the pKa of this compound is approximately 3.8, indicating it is a weak base.[5][6]

| Parameter | Value | Significance | Reference |

| Hammett Constant (σ) | |||

| σ (mean value) | 0.71 | Indicates strong electron-withdrawing nature. | [3][4] |

| σm | 0.33 | Effect from the meta position. | [2] |

| σp | 0.17 | Effect from the para position. | [2] |

| pKa | 3.8 (at 20°C) | Acidity of the conjugate acid (protonated pyridine). | [5] |

| Adiabatic Ionization Energy | 9.4958 ± 0.0005 eV | Energy required to remove an electron. | [7] |

Role in Coordination Chemistry: A Bidentate Ligand Precursor

One of the most significant applications of this compound is its use as a precursor for synthesizing Schiff base ligands. The pyridine nitrogen plays a direct and crucial role in the chelating ability of these ligands.

Schiff Base Formation and Chelation

2-PCA readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting ligand contains both the imine nitrogen and the pyridine nitrogen, which are perfectly positioned to act as a bidentate (N,N') donor system. This arrangement allows for the formation of stable five-membered chelate rings with various metal ions.[8][9]

Caption: Workflow for Schiff base ligand and complex formation.

The stability of these metal complexes makes them valuable in catalysis, materials science, and as therapeutic agents.[8][10] The pyridine nitrogen's lone pair of electrons directly participates in the dative bond with the metal center, anchoring the ligand and defining the coordination geometry.

Role in Bioconjugation: N-Terminal Protein Modification

A sophisticated application of 2-PCA in drug development and proteomics is its ability to selectively modify the N-terminus of proteins.[11][12] This reaction provides a powerful tool for creating homogeneous bioconjugates, such as antibody-drug conjugates (ADCs). The pyridine nitrogen is not merely a structural component but an active participant in the reaction mechanism.

Mechanism of Action

The modification proceeds via a two-step mechanism:

-

Imine Formation: The aldehyde group of 2-PCA reacts with the α-amine of the protein's N-terminal amino acid to form an intermediate imine.

-

Cyclization: The adjacent primary amide of the protein backbone then acts as a nucleophile, attacking the imine. This cyclization step, which is often rate-limiting, is facilitated by the pyridine nitrogen. It is hypothesized to act as a general base or a hydrogen-bond acceptor, stabilizing the transition state and leading to the formation of a stable imidazolidinone ring.[11][13]

The proximity of the nitrogen to the reaction center is critical; isomers like 4-pyridinecarboxaldehyde (B46228) are significantly less effective for this transformation.[11]

Caption: Key steps in N-terminal protein modification by 2-PCA.

The electronic properties of the pyridine ring can be tuned to optimize this reaction. Electron-donating groups (e.g., methoxy) on the pyridine ring can accelerate the cyclization step, leading to faster and more stable protein labeling.[11][14]

Experimental Protocols

Protocol 1: Synthesis of a Pyridyl-Based Schiff Base Ligand

This protocol describes the synthesis of a Schiff base from this compound and a primary amine, adapted from literature procedures.[15][16][17]

Materials:

-

This compound (1.0 eq)

-

p-Toluidine (B81030) (1.0 eq)

-

Methanol (B129727) (HPLC grade)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen atmosphere setup

-

Filtration apparatus

Procedure:

-

Dissolve this compound (e.g., 0.50 g, 4.6 mmol) and p-toluidine (0.50 g, 4.6 mmol) in methanol (17 mL) in a round-bottom flask.[15]

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Continue stirring for approximately 2.5 hours. A precipitate should form within the first 30 minutes.[15]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials.

-

Dry the product under vacuum to afford the purified Schiff base ligand.

Protocol 2: Spectroscopic Characterization of Schiff Base Formation

This protocol outlines the use of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful synthesis of the Schiff base.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 500 MHz)

-

Appropriate deuterated solvent (e.g., CDCl₃)

Procedure & Analysis:

-

IR Spectroscopy:

-

Acquire an IR spectrum of the starting this compound and the final product.

-

Confirmation: Look for the disappearance of the strong C=O stretching band from the aldehyde (typically around 1700 cm⁻¹) and the appearance of a new C=N (imine) stretching band in the product's spectrum (typically around 1625-1640 cm⁻¹).[17][18]

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum of the starting materials and the product in a suitable deuterated solvent.

-

Confirmation: Look for the disappearance of the aldehyde proton signal (-CHO) from this compound (typically a singlet around 10.1 ppm) and the appearance of a new imine proton signal (-CH=N-) in the product's spectrum (typically a singlet around 8.7 ppm).[17][18] The aromatic signals from both the pyridine and amine precursors will also be present, often with slight shifts.

-

| Spectroscopic Data | This compound | Schiff Base Product | Significance |

| IR Stretch (cm⁻¹) | ~1700 (C=O) | ~1640 (C=N) | Confirms conversion of aldehyde to imine.[18] |

| ¹H NMR Shift (ppm) | ~10.1 (-CHO) | ~8.7 (-CH=N-) | Confirms formation of the imine bond.[18] |

Conclusion

The pyridine nitrogen of this compound is far from a passive spectator; it is the central orchestrator of the molecule's electronic character, reactivity, and utility. Its powerful electron-withdrawing nature activates the aldehyde for nucleophilic attack. Its strategically positioned lone pair enables the formation of stable bidentate Schiff base ligands, which are foundational in coordination chemistry. Most impressively, this nitrogen atom plays a direct mechanistic role in advanced bioconjugation reactions, facilitating the site-specific modification of proteins. A thorough understanding of these roles is essential for leveraging this compound to its full potential in the design of novel therapeutics, catalysts, and advanced materials.

References

- 1. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 4. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1121-60-4 [chemicalbook.com]

- 7. Deciphering the electronic structure and conformational stability of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. 2-pyridine carboxaldehyde, 1121-60-4 [thegoodscentscompany.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two facile synthetic methods for a Schiff base from 4-ethoxyaniline and this compound | Scientia Africana [ajol.info]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Pyridinecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton and the four aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] |

| Aldehyde (-CHO) | 10.09 | 10.24 |

| H6 (ortho to N) | 8.80 | 9.03 |

| H4 (para to N) | 7.96 | 8.17 |

| H3 (meta to N) | 7.88 | 8.31 |

| H5 (meta to N) | 7.54 | 7.88 |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (Aldehyde) | 193.5 |

| C2 (bearing CHO) | 152.8 |

| C6 | 150.2 |

| C4 | 137.1 |

| C3 | 127.8 |

| C5 | 121.8 |

Note: Specific chemical shift values for ¹³C NMR in CDCl₃ were compiled from typical values for similar aromatic aldehydes and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the aromatic ring.[2][3]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1715 | Strong |

| C-H Stretch (Aromatic) | ~3030 | Medium |

| C=C Stretch (Aromatic Ring) | ~1600-1450 | Medium-Strong |

| C-H Bending (Aromatic) | ~900-675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.[4][5]

| Ion | m/z | Relative Intensity |

| [M]⁺ (Molecular Ion) | 107 | High |

| [M-H]⁺ | 106 | Moderate |

| [M-CHO]⁺ | 78 | High |

| [C₄H₄N]⁺ | 78 | High |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of neat this compound is placed directly on the ATR crystal. The spectrum is then recorded by accumulating multiple scans to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.[6]

Mass Spectrometry Protocol

For mass spectral analysis, the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). In a typical electron ionization (EI) experiment, the sample is vaporized and then bombarded with a high-energy electron beam (e.g., 70 eV).[4] This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound(1121-60-4) 1H NMR [m.chemicalbook.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. fiveable.me [fiveable.me]

- 6. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinecarboxaldehyde, a heterocyclic aldehyde, is a pivotal building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the interplay between the pyridine (B92270) ring and the aldehyde functional group, govern its reactivity and utility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, supplemented with detailed experimental protocols for their determination and visualizations of key chemical transformations.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic pyridine-like odor.[1][2] Its primary physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₅NO | [3] |

| Molecular Weight | 107.11 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Pyridine-like | [2] |

| Boiling Point | 181-182 °C at 760 mmHg | [1][3] |

| Melting Point | -21 to -22 °C | [5][6] |

| Density | 1.126 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.536 | [3][5] |

| Solubility | Miscible with water, soluble in ethanol, ether, and acetone.[1][2][7] | |

| pKa | 3.8 at 20 °C | [5][7] |

| Flash Point | 69-77 °C | [1][3] |

| Vapor Pressure | 0.56 mmHg at 25 °C | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic nitrogen atom of the pyridine ring. This dual reactivity makes it a versatile reagent in organic synthesis.[1][2]

2.1. Reactions of the Aldehyde Group:

-

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic attack. For instance, it reacts with alcohols in the presence of an acid catalyst to form acetals, a common strategy for protecting the aldehyde functionality during multi-step syntheses.[1]

-

Condensation Reactions: It condenses with primary amines to form Schiff bases (imines), which are important intermediates and ligands in coordination chemistry.[3][8]

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-picolinic acid.

-

Reduction: Reduction of the aldehyde yields 2-pyridinemethanol.

2.2. Involvement of the Pyridine Ring:

The nitrogen atom in the pyridine ring can act as a base or a nucleophile. It can be protonated or alkylated and plays a crucial role in the compound's ability to act as a ligand in coordination chemistry, forming stable complexes with various metal ions.[8]

Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 300 MHz) | δ 10.1 (s, 1H, CHO), 8.8 (d, 1H), 8.0 (d, 1H), 7.9 (t, 1H), 7.5 (t, 1H) ppm.[9] |

| IR Spectrum | Characteristic C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. |

| Mass Spectrum | Molecular ion peak (M⁺) at m/z = 107.[10][11] |

Experimental Protocols

4.1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with heating oil, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Stop heating and observe the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[9][12]

-

4.2. Determination of Solubility

This protocol provides a qualitative assessment of solubility.

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

Add approximately 0.1 mL of this compound to a test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, ether) in small portions, shaking or vortexing after each addition.

-

Observe if the liquid forms a homogeneous solution.

-

Record the substance as soluble, partially soluble, or insoluble.[13][14]

-

4.3. Acquisition of a ¹H NMR Spectrum

-

Apparatus: NMR spectrometer, NMR tube, deuterated solvent (e.g., CDCl₃), pipette.

-

Procedure:

-

Prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

-

Process the spectrum by Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1][15]

-

4.4. Acquisition of an IR Spectrum (Neat Liquid)

-

Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr), pipette.

-

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one or two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[16][17]

-

4.5. Acquisition of a Mass Spectrum (Electron Ionization)

-

Apparatus: Mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.[18][19]

-

Visualizations of Chemical Pathways and Workflows

5.1. Synthesis of Pralidoxime from this compound

Pralidoxime, an important antidote for organophosphate poisoning, is synthesized from this compound.[3] The reaction proceeds in two main steps: formation of an oxime followed by methylation.

References

- 1. How To [chem.rochester.edu]

- 2. thinksrs.com [thinksrs.com]

- 3. Pralidoxime - Wikipedia [en.wikipedia.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. quora.com [quora.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. westlab.com [westlab.com]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Khan Academy [khanacademy.org]

- 11. Selective complexation of 3d metal(ii) ions with multidentate and chiral isomers derived from condensation of this compound with triethylenetetramine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. quora.com [quora.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. studylib.net [studylib.net]

- 18. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

A Technical Guide to 2-Pyridinecarboxaldehyde: Commercial Availability, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Pyridinecarboxaldehyde, a versatile heterocyclic aldehyde crucial for various applications in research and pharmaceutical development. This document covers its commercial availability, typical purity levels, potential impurities, and detailed protocols for its purification and analysis. Furthermore, it explores its role as a key building block in the synthesis of pharmacologically relevant compounds.

Commercial Availability and Physical Properties

This compound, also known as picolinaldehyde or 2-formylpyridine, is readily available from a multitude of chemical suppliers. It is typically sold in various quantities, ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale production needs. The compound is usually supplied as a clear yellow to yellow-brown liquid. Older samples may appear darker due to the formation of impurities.[1]

| Supplier Example | Available Quantities | Stated Purity |

| Sigma-Aldrich | 25 g, 100 g, 500 g | 99% |

| Thermo Scientific | 25 g, 100 g, 500 g | ≥98.5% (GC) |

| Chem-Impex | 25G, 100G, 250G, 1KG, 5KG | ≥ 99% (GC) |

Table 1: Examples of Commercial Availability of this compound. This table provides a snapshot of common suppliers and the typical grades and quantities offered.

| Property | Value |

| CAS Number | 1121-60-4 |

| Molecular Formula | C₆H₅NO |

| Molecular Weight | 107.11 g/mol |

| Boiling Point | 181 °C (at 760 mmHg) |

| Density | ~1.126 g/mL at 25 °C |

| Refractive Index | ~1.536 at 20 °C |

Table 2: Key Physical Properties of this compound. These properties are essential for handling, storage, and experimental design.

Purity and Common Impurities

The purity of commercially available this compound is typically high, often exceeding 98.5% as determined by Gas Chromatography (GC). However, for sensitive applications, particularly in drug development, understanding and controlling impurity profiles is critical.

The most common synthetic route to this compound is the oxidation of 2-picoline (2-methylpyridine).[1] This process can lead to several potential impurities:

-

Unreacted 2-Picoline: Incomplete oxidation can result in the presence of the starting material.

-

Picolinic Acid: Over-oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid.

-

2-Pyridinemethanol: In multi-step syntheses involving the reduction of a picolinic acid derivative followed by oxidation, the intermediate alcohol may be present as an impurity.[2]

-

2-Chloromethylpyridine: If the synthesis proceeds via chlorination of 2-picoline followed by hydrolysis and oxidation, this chlorinated intermediate could be a potential impurity.[2]

The presence of these impurities can affect reaction yields, catalyst performance, and the toxicological profile of downstream products. Therefore, robust purification and analytical methods are essential.

Experimental Protocols

Purification by Vacuum Distillation

For purifying this compound on a laboratory scale, vacuum distillation is an effective method to remove less volatile impurities such as picolinic acid and residual catalysts, as well as more volatile impurities like 2-picoline under controlled conditions.

Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and stars. Use high-vacuum grease on all ground-glass joints to ensure a good seal. A short-path distillation head is recommended.

-

Sample Preparation: Place the crude this compound in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar for smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.

-

Heating: Once a stable vacuum is achieved (typically <10 mmHg), begin to gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point at the given pressure. For example, at approximately 1.73 kPa (13 mmHg), this compound distills at 63-65 °C.[2]

-

Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Injector:

-

Temperature: 250 °C.

-

Mode: Splitless or split (e.g., 50:1).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 107, with characteristic fragment ions at m/z 106, 79, and 52.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical compounds due to the reactive nature of its aldehyde group and the presence of the pyridine (B92270) ring, which can participate in hydrogen bonding and metal coordination.

Synthesis of Pralidoxime

A prominent example of its use is in the synthesis of Pralidoxime, an important antidote for organophosphate poisoning.[1] The synthesis involves the reaction of this compound with hydroxylamine (B1172632) to form an oxime, which is then quaternized with an alkylating agent.

Caption: Synthesis of Pralidoxime from this compound.

Formation of Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The formation of the imine bond is a reversible reaction and is often catalyzed by acid.

Caption: General mechanism for Schiff base formation.

Experimental Workflow Summary

The following diagram illustrates a typical workflow for a researcher or drug development professional working with this compound, from sourcing the material to its application in synthesis.

Caption: A typical experimental workflow for using this compound.

References

An In-depth Technical Guide to 2-Pyridinecarboxaldehyde Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-pyridinecarboxaldehyde derivatives and analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The document details their synthesis, biological activities, and mechanisms of action, with a particular focus on their anticancer properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of these versatile compounds.

Introduction to this compound Derivatives

This compound, also known as 2-formylpyridine, is a versatile building block in organic synthesis, utilized in the creation of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its derivatives, particularly Schiff bases and thiosemicarbazones, have garnered substantial attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The core structure, featuring a pyridine (B92270) ring and a reactive aldehyde group, allows for the straightforward synthesis of diverse molecular architectures, making it an attractive scaffold for developing novel therapeutic agents.[1][2]

The anticancer activity of these derivatives is often attributed to their ability to chelate metal ions and interfere with critical biological processes.[4] One of the most well-documented mechanisms of action is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis and repair.[5][6] By disrupting this pathway, these compounds can effectively halt cell proliferation and induce apoptosis in cancer cells. This guide will delve into the synthesis of key derivatives, present their biological data in a structured format, and provide detailed protocols for their synthesis and evaluation.

Synthesis of this compound Derivatives

The primary synthetic route to the most biologically active derivatives, such as thiosemicarbazones and Schiff bases, involves a condensation reaction between this compound and a suitable amine-containing compound.[3]

General Synthesis of this compound Thiosemicarbazones

A common and efficient method for synthesizing this compound thiosemicarbazones is through the reaction of this compound with thiosemicarbazide.[7][8] This reaction can be carried out under conventional heating or with microwave irradiation for faster reaction times.[7]

General Synthesis of this compound Schiff Bases

Similarly, Schiff base derivatives are synthesized by the condensation of this compound with various primary amines. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

Biological Activity and Quantitative Data

This compound derivatives, especially their metal complexes, have shown promising anticancer activity against a range of cancer cell lines. Thiosemicarbazone derivatives, in particular, are potent inhibitors of cancer cell growth, often exhibiting low micromolar to nanomolar IC50 values.[4][9]

Anticancer Activity of this compound Thiosemicarbazone Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound thiosemicarbazone derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | Active (Specific value not provided) | [9] |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | Active (Specific value not provided) | [9] |

| This compound thiosemicarbazone copper complex (PCT-Cu) | HepG2 | <5 | [4] |

| Ga(III) complex of this compound thiosemicarbazone (C4) | NCI-H460 | Potent (Specific value not provided) | [8] |

| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex (C5) | Various | Highly cytotoxic (Specific value not provided) |

Anticancer Activity of this compound Schiff Base Derivatives and Analogues

Schiff bases derived from this compound and their metal complexes also exhibit significant cytotoxic effects.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Cu(II) complex of a Schiff base from di-2-pyridine ketone | MCF-7 | 5.95 | |

| Cu(II) complex of a Schiff base from di-2-pyridine ketone | Bel-7402 | 1.47-4.12 | |

| Ru(II), Rh(III), Ir(III) half-sandwich complexes | Various | Potent (Specific values not provided) | |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 | |

| Pyridine-urea derivative 8n | VEGFR-2 | 5.00 | |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) S3 | PC3 | 0.1 | [10] |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile S1 | PC3 | 0.45 | [10] |

Mechanism of Action and Signaling Pathways

The primary mechanism of anticancer action for many this compound thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[6] RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[5] By inhibiting RNR, these compounds deplete the pool of deoxyribonucleotides, leading to the arrest of DNA synthesis, cell cycle arrest at the S phase, and ultimately, apoptosis.[7] Additionally, these compounds and their metal complexes can induce cellular stress through the generation of reactive oxygen species (ROS) and disruption of calcium homeostasis, further contributing to their cytotoxic effects.[4]

Ribonucleotide Reductase (RNR) Inhibition Pathway

The following diagram illustrates the central role of RNR in DNA synthesis and the inhibitory action of this compound derivatives.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. chemometec.com [chemometec.com]

- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. sciforum.net [sciforum.net]

- 8. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

Methodological & Application